![molecular formula C19H21N3O3S B2518293 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-46-9](/img/structure/B2518293.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology.
科学的研究の応用
Anti-Inflammatory and Analgesic Properties
Research has indicated that certain derivatives of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain. These properties suggest potential for development into therapeutic agents for treating inflammation and pain (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Several studies have synthesized derivatives that show promising antimicrobial activities against various bacteria and fungi, indicating potential use in combating microbial infections. The best performance in terms of antibacterial activity was observed in compounds with modifications that enhance their efficacy against specific pathogens (S. Y. Hassan, 2013; Nikulsinh Sarvaiya et al., 2019).
Anticancer Properties
Compounds derived from this compound have been investigated for their potential anticancer activities. Selected compounds demonstrated significant inhibition of cancer cell growth, suggesting their potential utility in cancer therapy (A. Bekhit et al., 2008).
Safety and Hazards
作用機序
Target of Action
It is known that the compound has a good binding interaction with its targets .
Mode of Action
The mode of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide involves binding interactions with its targets . The compound forms a stable supramolecular assembly due to C-H interactions .
生化学分析
Biochemical Properties
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and potentially affect neurological functions . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, altering their activity and contributing to its overall biochemical effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, the compound can increase the levels of acetylcholine in synaptic clefts, leading to enhanced cholinergic signaling. This can impact neuronal communication and potentially improve cognitive functions. Moreover, this compound may affect the expression of genes involved in oxidative stress response, inflammation, and apoptosis, thereby modulating cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic signaling, which can improve cognitive functions and potentially alleviate symptoms of neurodegenerative diseases. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further contributing to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods. Prolonged exposure to environmental factors, such as light and temperature, may lead to its degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, including gene expression, oxidative stress response, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention in animal studies. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional improvements. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation. The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it may interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in specific organs, such as the brain and liver. This differential distribution can impact the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the synaptic clefts in neurons, where it can modulate cholinergic signaling. Additionally, this compound may accumulate in the mitochondria, influencing cellular energy production and oxidative stress response. The subcellular localization of the compound can determine its specific biochemical effects and therapeutic potential .
特性
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-18(13-14-20-26(23,24)17-11-7-4-8-12-17)19(22(2)21-15)25-16-9-5-3-6-10-16/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCIVUKWSTNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
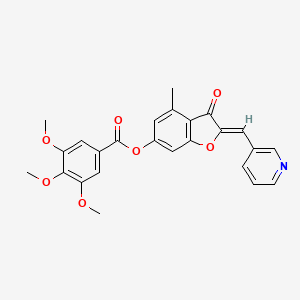
![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)
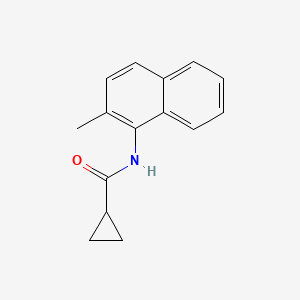
![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)
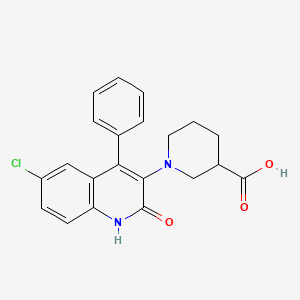
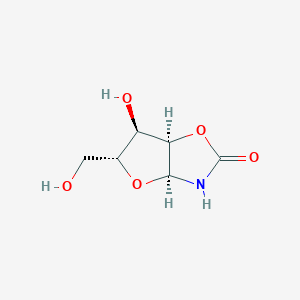
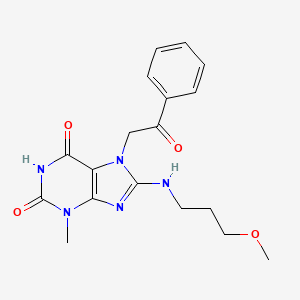
![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)

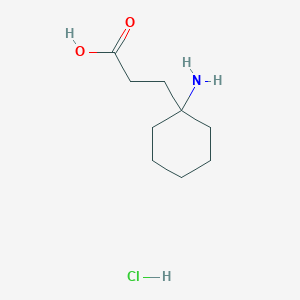
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)
